molecular formula C16H16FNO3S B2571156 (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide CAS No. 339105-04-3

(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide

Cat. No.: B2571156
CAS No.: 339105-04-3
M. Wt: 321.37
InChI Key: UMMLIYUQYNGFPV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethenesulfonamide” is a chemical compound with the linear formula C13H11FO3S . It has a molecular weight of 266.293 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 266.293 . Other physical and chemical properties like melting point, boiling point, solubility, and spectral data are not available in the sources I found.

Scientific Research Applications

Fluorophore Development and Zinc Detection

  • Fluorophore Design for Zinc(II) Detection : The preparation and characterization of specific fluorophores for zinc(II) detection in biological systems highlight the application of sulfonamide derivatives in developing sensitive fluorescent probes. For instance, studies on analogues of Zinquin, a known fluorophore for zinc(II), elucidate the structural influences on fluorescence characteristics, contributing to the design of more effective zinc(II) sensors (Kimber et al., 2001).

Medicinal Chemistry and Drug Development

  • COX-2 Inhibitors for Cancer Treatment : Research into (E)-N-aryl-2-arylethenesulfonamides demonstrates their potential as potent and orally bioavailable microtubule-targeted anticancer agents. Certain compounds in this class have shown significant cytotoxicity against various cancer cell lines, indicating their promise as therapeutic agents for cancer treatment (Reddy et al., 2013).

  • Endothelin Receptor Antagonists : The development of ethenesulfonamide and ethanesulfonamide derivatives as a new class of orally active endothelin-A receptor antagonists exemplifies another medicinal application. These compounds, through structure-activity relationship studies, have been optimized for enhanced binding affinity and selectivity, offering potential treatments for cardiovascular diseases (Harada et al., 2001).

Chemical Synthesis and Corrosion Inhibition

  • Corrosion Inhibition Studies : The investigation of piperidine derivatives for the corrosion inhibition of iron highlights the utility of sulfonamide compounds in materials science. Quantum chemical calculations and molecular dynamics simulations have been used to predict the efficacy of these inhibitors, demonstrating the role of structural modification in enhancing corrosion resistance (Kaya et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions and potential applications of this compound are not specified in the available sources. It’s part of a collection of rare and unique chemicals provided to early discovery researchers , which suggests it may have potential for novel applications in scientific research.

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c1-21-16-8-4-13(5-9-16)10-11-22(19,20)18-12-14-2-6-15(17)7-3-14/h2-11,18H,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMLIYUQYNGFPV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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